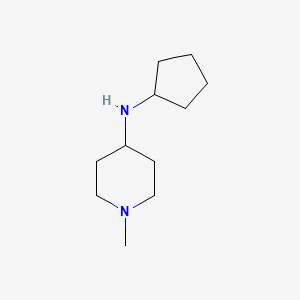

N-cyclopentyl-1-methylpiperidin-4-amine

Descripción

Propiedades

IUPAC Name |

N-cyclopentyl-1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-13-8-6-11(7-9-13)12-10-4-2-3-5-10/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIRZNRVKWLYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651444 | |

| Record name | N-Cyclopentyl-1-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901374-95-6 | |

| Record name | N-Cyclopentyl-1-methylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aplicaciones Científicas De Investigación

Chemistry: N-cyclopentyl-1-methylpiperidin-4-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including its role as a ligand for various receptors. Medicine: It is investigated for its pharmacological properties, such as its potential use in drug discovery and development. Industry: The compound finds applications in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which N-cyclopentyl-1-methylpiperidin-4-amine exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The specific pathways and targets depend on the biological context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares N-cyclopentyl-1-methylpiperidin-4-amine with analogous piperidine derivatives:

Key Observations:

- Lipophilicity : The cyclopentyl group in the target compound contributes to higher lipophilicity compared to acetylated () or pyrimidinyl derivatives (). However, benzyl-substituted analogs () may exhibit even greater lipophilicity due to aromaticity.

- Electronic Effects : Pyrimidinyl () and acetyl () groups alter electron density, influencing hydrogen-bonding capacity and reactivity.

Pharmacological and Application Insights

While specific activity data are absent in the evidence, structural comparisons suggest:

- Target Compound : The cyclopentyl group’s rigidity and lipophilicity may favor interactions with G-protein-coupled receptors (GPCRs) or enzymes requiring hydrophobic pockets.

- Benzyl Derivatives () : Aromatic groups often enhance blood-brain barrier penetration, making them candidates for CNS-targeting drugs.

- Pyrimidinyl Analogs () : The pyrimidine ring’s nitrogen atoms could enable interactions with nucleotide-binding proteins or kinases.

Actividad Biológica

N-cyclopentyl-1-methylpiperidin-4-amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound is characterized by a piperidine ring with a cyclopentyl group and a methyl group attached to the nitrogen atom. Its molecular formula is and it has a molecular weight of 154.25 g/mol.

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Research indicates that it acts as a selective inhibitor for certain targets, including G9a-like protein (GLP), which is involved in epigenetic regulation.

Structure-Activity Relationship (SAR)

Studies have shown that modifying the cycloalkyl substituents can significantly influence the potency and selectivity of the compound. For instance, replacing the cyclopropyl group with cyclobutyl or cyclohexyl groups improved inhibitory activity against GLP, with IC50 values demonstrating enhanced potency (IC50 = 4 ± 1 nM for cyclopentyl) compared to other analogs .

In Vitro Studies

In vitro assays have demonstrated that this compound increases the levels of glucocerebrosidase (GCase) in patient-derived fibroblasts, which is crucial for treating Gaucher's disease. The compound was shown to enhance GCase activity significantly at concentrations as low as 2 µM, indicating its potential therapeutic applications .

Table: Biological Activity Summary

| Activity Type | Target | IC50 Value (nM) | Reference |

|---|---|---|---|

| GCase Inhibition | GCase | 20 | |

| GLP Inhibition | G9a-like protein (GLP) | 4 ± 1 | |

| Cellular Activity Enhancement | Patient-derived fibroblasts | 2 |

Case Study 1: Gaucher's Disease Treatment

In a study involving fibroblasts from patients with Gaucher's disease, treatment with this compound resulted in a significant increase in mature GCase levels. Western blot analysis confirmed that the compound facilitated the maturation of GCase, enhancing its enzymatic activity and potentially offering a novel approach to treat this lysosomal storage disorder .

Case Study 2: Epigenetic Regulation

Another investigation focused on the role of this compound as an epigenetic modulator. The compound demonstrated selective inhibition of GLP, which plays a critical role in histone methylation processes linked to gene expression regulation. This property positions it as a candidate for further exploration in cancer therapeutics .

Métodos De Preparación

Reductive Amination of N-methylpiperidin-4-one with Cyclopentylamine

One of the primary synthetic routes to this compound involves the reductive amination of N-methylpiperidin-4-one with cyclopentylamine. This process typically proceeds via the formation of an imine intermediate followed by reduction to the corresponding amine.

-

- N-methylpiperidin-4-one is reacted with cyclopentylamine under catalytic hydrogenation conditions.

- Catalysts such as palladium on carbon (Pd/C) are commonly used.

- The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or ethanol under hydrogen atmosphere.

- The crude product may be purified by salt formation (e.g., hydrochloride salt) followed by basification and extraction.

-

- Catalytic hydrogenation with Pd/C has been reported to afford high yields and high purity without the need for fractional distillation.

- Alternative reductive agents such as sodium cyanoborohydride have been used but are considered toxic and less favorable.

- Triacetoxyborohydride has also been reported, yielding up to 92% in related amine syntheses.

Multi-Component Reaction Approaches

Recent research has explored one-pot multi-component reactions involving piperidine derivatives and cycloalkyl ketones or acids to synthesize amidines and related compounds containing piperidinyl and cycloalkyl groups.

- Example :

- A three-component reaction involving cyclohexanone, piperidine, and azido-quinolinones in DMF at 60°C yielded cyclopentyl-substituted piperidine derivatives in high yields (up to 90%).

- Although this method targets amidines, the underlying chemistry suggests potential adaptation for synthesizing this compound or analogues by varying the ketone and amine substrates.

Other Synthetic Considerations

- Solvent Choice : Organic solvents such as toluene, xylene, acetonitrile, THF, and dimethylformamide are commonly used depending on the reaction step and reagents.

- Bases : Organic bases like N,N-diisopropylethylamine, triethylamine, and N-methylmorpholine are employed to facilitate amide bond formation and other coupling reactions.

- Purification : Formation of hydrochloride salts followed by basification is a common purification strategy for amines. Chromatographic techniques such as silica gel chromatography and reverse-phase HPLC are used for final purification.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive amination with Pd/C | N-methylpiperidin-4-one, cyclopentylamine, Pd/C, H2 | Organic solvent, room temp to mild heat | High (>80%) | High purity, avoids toxic reductants |

| Reductive amination with NaCNBH3 | N-methylpiperidin-4-one, cyclopentylamine, NaCNBH3 | Mild conditions | ~50 | Toxic reagent, less preferred |

| Amide bond formation with HATU | 4-Amino-1-methylpiperidine, carboxylic acid, HATU, DIPEA | DMF, 20°C, 0.5-18 h | 55-82 | Used for building complex molecules, requires chromatography |

| Multi-component reaction | Piperidine, cycloalkyl ketone, azido-quinolinone | DMF, 60°C, 12 h | ~90 | High yield, adaptable for analogues |

Q & A

Q. Basic/Advanced Research Focus

- Mass Spectrometry (MS) : ESI-MS provides accurate molecular weight confirmation (m/z [M+H]⁺, e.g., ~225 for C₁₂H₂₄N₂) .

- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions (e.g., cyclopentyl protons at δ 1.5–1.8 ppm; piperidine methyl at δ 2.3 ppm) .

- X-ray Crystallography : For absolute configuration determination, refine crystal structures using programs like SHELXL .

Methodological Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

How should researchers address discrepancies between theoretical and observed NMR chemical shifts in this compound?

Advanced Research Focus

Discrepancies often arise from solvent effects, tautomerism, or impurities. Solutions include:

- Solvent Calibration : Compare shifts in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced variations .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict theoretical shifts and cross-validate with experimental data .

- Impurity Profiling : Employ LC-MS to detect trace byproducts (e.g., unreacted cyclopentyl halides) that may skew NMR signals .

Example : A δ 3.0 ppm shift mismatch was resolved by identifying residual ethanol in the sample, confirmed via GC-MS .

What strategies are used to evaluate the biological activity of this compound against related targets?

Q. Advanced Research Focus

- Receptor Binding Assays : Screen against GPCRs (e.g., σ receptors) using radioligand displacement (e.g., ³H-DTG) to measure IC₅₀ values .

- Enzyme Inhibition : Test inhibitory effects on monoamine oxidases (MAOs) via fluorometric assays with kynuramine as a substrate .

- In Silico Docking : Use AutoDock Vina to predict binding modes to targets like the dopamine transporter, guided by structural analogs (e.g., 1-benzyl-4-methylpiperidin-4-amine) .

Q. Advanced Research Focus

- Flow Chemistry : Implement continuous flow reactors to enhance yield and reduce side reactions during alkylation .

- Green Solvents : Replace acetonitrile with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and optimize catalyst loading .

Key Challenge : Scalability of chiral resolution steps; consider switching to enzymatic resolution (e.g., lipase-mediated) for cost efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.